molecular formula C18H22N2O5S B11126387 N-{2-ethoxy-5-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide

N-{2-ethoxy-5-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11126387
M. Wt: 378.4 g/mol
InChI Key: HXXVYRDZCPBXHY-UHFFFAOYSA-N
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Description

N-{2-ethoxy-5-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide is an organic compound with a complex structure, featuring both ethoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-ethoxy-5-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxy-5-nitrophenylamine with 4-methoxybenzyl chloride in the presence of a base to form the intermediate product. This intermediate is then subjected to sulfonation and subsequent acetamidation to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the nitro group in the intermediate stages of synthesis.

    Substitution: Nucleophilic substitution reactions are common, especially during the initial synthesis steps.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.

Major Products: The major products formed from these reactions include various intermediates that eventually lead to the final compound, this compound.

Scientific Research Applications

N-{2-ethoxy-5-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-ethoxy-5-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

  • N-{4-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide
  • N-{2-ethoxy-5-[(4-pyridinylmethyl)sulfamoyl]phenyl}acetamide

Comparison: N-{2-ethoxy-5-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-ethoxy-5-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H22N2O5S/c1-4-25-18-10-9-16(11-17(18)20-13(2)21)26(22,23)19-12-14-5-7-15(24-3)8-6-14/h5-11,19H,4,12H2,1-3H3,(H,20,21)

InChI Key

HXXVYRDZCPBXHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)NC(=O)C

Origin of Product

United States

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